molecular formula C12H16N4O4 B8600416 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide CAS No. 60681-97-2

2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Cat. No. B8600416
M. Wt: 280.28 g/mol
InChI Key: VMLNLNZFQUVOIY-UHFFFAOYSA-N
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Patent
US07094928B2

Procedure details

In a four neck round bottomed flask 32.4 gm (0.11 mole) of 2-azido-N-(β-Oxo-2,5-dimethoxy phenehyl)-acetamide is prepared according to the step (c) and 260 ml methanol is charged and cooled to 0° C. To this 3.24 gm (0.08 mole) sodium boro hydride is added slowly over a period. After completion of the addition, the reaction mass temperature is raised to 10° C. After completion of the reaction, 10 ml of acetic acid is added. Methanol is stripped off under reduced pressure and the residue obtained is extracted with methylene dichloride. Organic layer is washed with water and methylene dichloride is distilled off. The yield was 95%.
Name
2-azido-N-(β-Oxo-2,5-dimethoxy phenehyl)-acetamide
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
260 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([NH:7][CH2:8][C:9](=[O:20])[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[O:18][CH3:19])=[O:6])=[N+:2]=[N-:3].[BH4-].[Na+].C(O)(=O)C>CO>[N:1]([CH2:4][C:5]([NH:7][CH2:8][CH:9]([OH:20])[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[O:18][CH3:19])=[O:6])=[N+:2]=[N-:3] |f:1.2|

Inputs

Step One
Name
2-azido-N-(β-Oxo-2,5-dimethoxy phenehyl)-acetamide
Quantity
32.4 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)NCC(C1=C(C=CC(=C1)OC)OC)=O
Step Two
Name
Quantity
3.24 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
260 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass temperature is raised to 10° C
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the residue obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene dichloride
WASH
Type
WASH
Details
Organic layer is washed with water and methylene dichloride
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])CC(=O)NCC(C1=C(C=CC(=C1)OC)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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